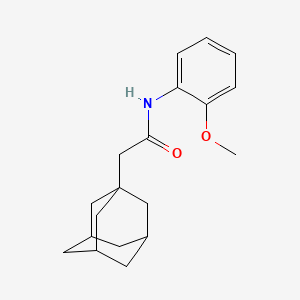![molecular formula C14H13IN2OS2 B4109500 N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4109500.png)
N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as EITPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. EITPA belongs to the class of compounds called thiophene derivatives, which have been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of EITPA involves the inhibition of various cellular signaling pathways that are involved in cancer cell growth and survival. EITPA has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. EITPA also inhibits the STAT3 signaling pathway, which is involved in cancer cell growth and metastasis. Furthermore, EITPA has been found to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects
EITPA has been found to exhibit selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. EITPA has been reported to induce G2/M cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and survival. EITPA has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition to its anticancer activity, EITPA has been reported to possess anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EITPA is its potent anticancer activity against various cancer cell lines. EITPA has also been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of EITPA is its poor solubility in water, which can make it difficult to use in certain experimental setups. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of EITPA in vivo.
Orientations Futures
There are several future directions for the research on EITPA. One of the directions is to investigate the synergistic effects of EITPA with other anticancer agents. Several studies have reported that EITPA can enhance the anticancer activity of other agents such as cisplatin and doxorubicin. Another direction is to investigate the pharmacokinetics and pharmacodynamics of EITPA in vivo, which can provide valuable information for the development of EITPA as a potential anticancer drug. Furthermore, the development of EITPA analogs with improved solubility and bioavailability can enhance its potential for cancer treatment.
Applications De Recherche Scientifique
EITPA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Several studies have reported that EITPA induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. EITPA has also been found to inhibit the growth of cancer cells by blocking the cell cycle progression. In addition to its anticancer activity, EITPA has been reported to possess anti-inflammatory and antioxidant activities.
Propriétés
IUPAC Name |
N-[(2-ethyl-4-iodophenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2OS2/c1-2-9-8-10(15)5-6-11(9)16-14(19)17-13(18)12-4-3-7-20-12/h3-8H,2H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDOXOFLFXVBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4109417.png)
![4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4109423.png)

![2-[3-allyl-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4109435.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4109441.png)
![1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4109444.png)
![N-(2-phenylethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4109462.png)

![N-(3-nitrophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}thio)butanamide](/img/structure/B4109487.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B4109494.png)
![N-(3-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4109498.png)


![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4109520.png)
